molecular formula C14H24N4O7 B1381180 Boc-Ala-Gly-Gly-Gly-OH CAS No. 64263-99-6

Boc-Ala-Gly-Gly-Gly-OH

Cat. No. B1381180
CAS RN: 64263-99-6
M. Wt: 360.36 g/mol
InChI Key: CAPIMPNNGSBUKU-QMMMGPOBSA-N
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Description

“Boc-Ala-Gly-Gly-Gly-OH” is a peptide that consists of the amino acids alanine (Ala) and glycine (Gly), with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting until the desired peptide sequence is formed .


Synthesis Analysis

The synthesis of peptides like “Boc-Ala-Gly-Gly-Gly-OH” involves protecting certain amino and carboxyl groups during the synthesis . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group involves using dicyclohexylcarbodiimide .


Molecular Structure Analysis

The molecular structure of “Boc-Ala-Gly-Gly-Gly-OH” is determined by the sequence of its amino acids and the presence of the Boc protecting group. The ChemSpider ID for a similar compound, “Boc-Gly-OH”, is 70660 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Ala-Gly-Gly-Gly-OH” include the formation of amide bonds between the amino acids . This requires selective acylation of a free amine, deactivation of all extraneous amine functions, and selective activation of the designated carboxyl function .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-Ala-Gly-Gly-Gly-OH” would depend on its specific molecular structure. For a similar compound, “Boc-Gly-OH”, the density is 1.2±0.1 g/cm³, boiling point is 315.9±25.0 °C at 760 mmHg, and the molar refractivity is 41.4±0.3 cm³ .

Scientific Research Applications

1. Environmentally Conscious In-Water Peptide Synthesis

  • Summary of the Application : This research focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent. The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .
  • Methods of Application : The researchers reported a technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles. The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
  • Results or Outcomes : The researchers were able to summarize in-water both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles and nanomicelles .

2. Synthesis of N-Boc Amino Acid Esters and Tripeptide

  • Summary of the Application : “Boc-Ala-Gly-Gly-Gly-OH” is used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry. It is also used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

3. Allylation of Hydrazones and Isatin

  • Summary of the Application : “Boc-Ala-Gly-Gly-Gly-OH” is used as a promoter for the allylation of hydrazones and isatin .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Selective Synthesis of Dipeptide Ala-Gly

  • Summary of the Application : “Boc-Ala-Gly-Gly-Gly-OH” is used for the selective synthesis of the dipeptide Ala-Gly .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .
  • Environmentally Conscious In-Water Peptide Synthesis
  • Synthesis of N-Boc Amino Acid Esters and Tripeptide
  • Allylation of Hydrazones and Isatin
  • Selective Synthesis of Dipeptide Ala-Gly

properties

IUPAC Name

2-[[2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPIMPNNGSBUKU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ala-Gly-Gly-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Seebach, A Thaler, AK Beck - Helvetica chimica acta, 1989 - Wiley Online Library
… are reported (Tables 2–6) in which this solubilizing effect leads to peptide concentrations more than one‐hundred‐fold those in the absence of salt (cf, BocAlaGlyGlyGlyOH in …
Number of citations: 136 onlinelibrary.wiley.com
U Boas, SHM Söntjens, KJ Jensen… - …, 2002 - Wiley Online Library
Adamantyl urea and adamantyl thiourea modified poly(propylene imine) dendrimers act as hosts for N‐terminal tert‐butoxycarbonyl (Boc)‐protected peptides and form chloroform‐…
X Zhu, RR Schmidt - Chemistry–A European Journal, 2004 - Wiley Online Library
… dipeptide 3 was converted to pentapeptide 23 in 83 % yield over two steps, while treatment of dipeptide 9 with 25 % TFA in CH 2 Cl 2 followed by coupling with Boc-Ala-Gly-Gly-Gly-OH …
S Ramirez-Hincapie, B Birk, P Ternes, V Giri… - Cell Biology and …, 2023 - Springer
Cell-based metabolomics provides multiparametric physiologically relevant readouts that can be highly advantageous for improved, biologically based decision making in early stages …
Number of citations: 3 link.springer.com
M Koeck, H Kessler, D Seebach… - Journal of the American …, 1992 - ACS Publications
The complexation of cyclosporin A (CsA) with lithium chloride (LiCl) in THF-d8 has been examined by NMR at different concentrations of LiCl. With 3 equiv of LiCl both forms of CsA, …
Number of citations: 119 pubs.acs.org
D Seebach - Angewandte Chemie International Edition in …, 1988 - Wiley Online Library
The chemistry of lithium enolates is used to demonstrate that complex structures held together by noncovalent bonds (“supramolecules”) may dramatically influence the result of …
Number of citations: 937 onlinelibrary.wiley.com
T Pietzonka, D Seebach - Angewandte Chemie International …, 1992 - Wiley Online Library
Even sparingly soluble peptides can be perbenzylated with P4‐phosphazene base/benzyl bromide. The products of type A are readily soluble in organic solvents and can be used for …
Number of citations: 41 onlinelibrary.wiley.com
T Pietzonka, D Seebach - Angewandte Chemie, 1992 - Wiley Online Library
Auch schwer lösliche Peptide lassen sich mit P4‐Phosphazenbase/Benzylbromid perbenzylieren. Die Produkte vom Typ A sind in organischen Solventien sehr gut löslich und eignen …
Number of citations: 24 onlinelibrary.wiley.com
D Seebach - Angewandte Chemie, 1988 - Wiley Online Library
Am Beispiel der Li‐Enolate läßt sich zeigen, daß komplexe, durch nicht‐kovalente Bindungen zusammengehaltene Gebilde („Übermoleküle”︁) das Ergebnis von scheinbar einfachen …
Number of citations: 366 onlinelibrary.wiley.com

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